KYL peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The KYL peptide is an antagonistic peptide that selectively targets the EphA4 receptor . It binds to the ligand-binding domain of EphA4 and effectively alleviates Aβ-induced synaptic dysfunction and synaptic plasticity defects in AD mice . Additionally, the KYL peptide can promote nerve regeneration after injury and modulate immune responses .

Synthesis Analysis

The synthesis of peptides like KYL involves both chemical and biological methods . These methods, along with novel design and delivery strategies, have helped overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field .

Molecular Structure Analysis

The structure of a cyclic peptide antagonist, APY, in complex with the EphA4 ligand-binding domain (LBD) has been reported . This represents the first structure of a cyclic peptide bound to a receptor tyrosine kinase. The structure shows that the dodecameric APY efficiently occupies the ephrin ligand-binding pocket of EphA4 .

Physical And Chemical Properties Analysis

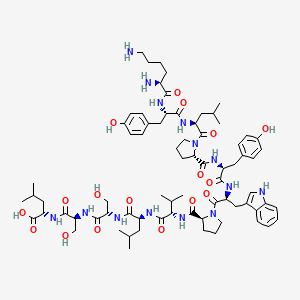

The KYL peptide has a formula of C74H108N14O17 and a molecular weight of 1465.73 . It is a solid substance and is stored as a powder . It is stable under certain conditions and is recommended to be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months .

Wissenschaftliche Forschungsanwendungen

Targeted Drug Delivery

The KYL peptide has been identified as a specific ligand for LNCaP cells, a type of prostate cancer cell . This means it can be used to deliver drugs specifically to these cells, increasing the effectiveness of the treatment and reducing side effects .

Proapoptotic Peptide Delivery

The KYL peptide can be fused with a proapoptotic peptide (a peptide that induces cell death) to create a fusion peptide . This fusion peptide can induce cell death in LNCaP cells, but not in PC-3 cells, another type of prostate cancer cell . This suggests that the KYL peptide could be used to selectively target and kill specific types of cancer cells.

siRNA Delivery

The KYL peptide can be conjugated to a cationic protein, protamine, to create a complex that can efficiently deliver siRNA into LNCaP cells . siRNA is a type of RNA molecule that can silence the expression of specific genes, and it has potential applications in gene therapy.

Fluorescent Labeling

The KYL peptide can be labeled with fluorescein, a fluorescent compound, and used to stain LNCaP cells . This could be useful in research and diagnostic applications, allowing scientists to visualize these cells under a microscope.

Phage Display

The KYL peptide was originally identified using a technique called phage display . This involves using bacteriophages (viruses that infect bacteria) to display a library of peptides on their surface, and then selecting the ones that bind to a specific target. The KYL peptide could potentially be used in further phage display experiments to identify other peptides with similar properties.

Therapeutic Peptides

The KYL peptide falls under the category of therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . Research into therapeutic peptides started with fundamental studies of natural human hormones, and has since resulted in the approval of more than 80 peptide drugs worldwide . The KYL peptide, with its unique properties and potential applications, contributes to this growing field of research.

Zukünftige Richtungen

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This has helped to overcome the inherent drawbacks of peptides and has allowed the continued advancement of this field . The KYL peptide, with its unique properties and potential therapeutic applications, is likely to be a part of this ongoing advancement.

Eigenschaften

IUPAC Name |

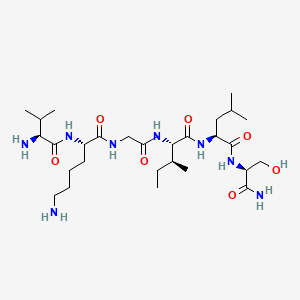

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNPYIAZMDBRLC-RKNDTPCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

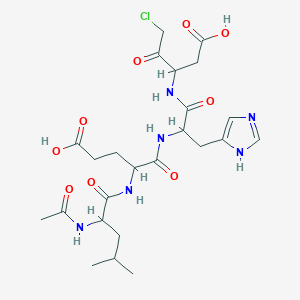

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H108N14O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1465.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KYL peptide | |

Q & A

Q1: How does the KYL peptide interact with the EphA4 receptor, and what are the downstream effects of this interaction?

A1: The KYL peptide acts as an antagonist of the EphA4 receptor, specifically targeting its ephrin-binding domain. [] This means that KYL competes with natural ligands, like ephrins, for binding to EphA4, thereby inhibiting the receptor's activation. While the exact downstream effects of this inhibition are not detailed in the provided research, it is known that EphA4 plays a role in various cellular processes, including axon guidance, nerve regeneration, and cancer progression. [] Therefore, by blocking EphA4, KYL could potentially modulate these processes.

Q2: What is known about the structural characteristics of the KYL peptide, including its binding affinity to EphA4?

A2: While the specific molecular formula and weight of the KYL peptide are not provided in the research, it is described as a peptide composed of 12 amino acids. [] Isothermal titration calorimetry analysis revealed that KYL binds to the ephrin-binding domain of EphA4 with low micromolar affinity. [] Furthermore, nuclear magnetic resonance (NMR) spectroscopy studies demonstrated significant chemical shift changes in multiple EphA4 residues upon KYL binding, suggesting extensive interactions and potential conformational changes within the receptor. []

Q3: How does the structure of the KYL peptide influence its activity and selectivity for the EphA4 receptor?

A3: Systematic replacement of each of the 12 amino acids within the KYL peptide sequence helped identify the residues critical for EphA4 binding. [] This structure-activity relationship (SAR) analysis provided valuable insights into the key structural elements dictating the peptide's affinity and selectivity towards EphA4. This knowledge could be crucial for designing more potent and selective EphA4 antagonists based on the KYL scaffold.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.